molecular formula C9H8BrNO2 B8143098 2-Bromo-6-(cyclopropyl)nitrobenZene

2-Bromo-6-(cyclopropyl)nitrobenZene

Cat. No.: B8143098
M. Wt: 242.07 g/mol
InChI Key: YMBGSFORKWJSJX-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopropyl)nitrobenZene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopropyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-(cyclopropyl)nitrobenZene can be synthesized through a multi-step process involving the bromination of 3-cyclopropyl-2-nitrobenzene. The reaction typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(cyclopropyl)nitrobenZene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-(cyclopropyl)nitrobenZene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopropyl)nitrobenZene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom and cyclopropyl group contribute to the compound’s reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-(cyclopropyl)nitrobenZene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-cyclopropyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBGSFORKWJSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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